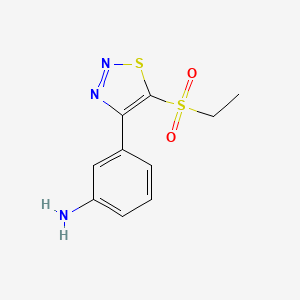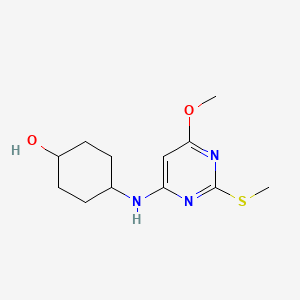
4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-メトキシ-2-メチルスルファニル-ピリミジン-4-イルアミノ)-シクロヘキサノールは、メトキシ基とメチルスルファニル基で置換されたピリミジン環と、シクロヘキサノール部分に結合したアミノ基を含む、ユニークな構造を持つ複雑な有機化合物です。この化合物は、潜在的な生物活性とその用途のために、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
4-(6-メトキシ-2-メチルスルファニル-ピリミジン-4-イルアミノ)-シクロヘキサノールの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは、ピリミジンコアの調製から始まり、メトキシ基とメチルスルファニル基を導入します。最後のステップは、アミノ化反応によるシクロヘキサノール部分の結合です。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を得るために最適化されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フロー反応器と自動化システムの使用により、効率とスケーラビリティが向上します。クロマトグラフィーや分光法などの品質管理対策により、最終製品の均一性と純度が保証されます。
化学反応の分析
反応の種類
4-(6-メトキシ-2-メチルスルファニル-ピリミジン-4-イルアミノ)-シクロヘキサノールは、以下を含むさまざまな化学反応を起こすことができます。
酸化: メトキシ基とメチルスルファニル基は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: この化合物は、官能基またはピリミジン環を修飾するために還元される可能性があります。
置換: ピリミジン環またはシクロヘキサノール部分で、求核置換反応または求電子置換反応が発生する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤または求電子剤が含まれます。温度、pH、溶媒の選択などの反応条件は、必要な変換を実現するために重要です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、置換反応により分子にさまざまな官能基が導入される可能性があります。
科学的研究の応用
4-(6-メトキシ-2-メチルスルファニル-ピリミジン-4-イルアミノ)-シクロヘキサノールは、科学研究において多様な用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として役立ちます。
生物学: この化合物は、抗菌性、抗ウイルス性、抗がん性など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療薬としての可能性を探求するために研究が続けられています。
産業: これは、新素材の開発と、医薬品や農薬の生産における中間体として使用されています。
作用機序
4-(6-メトキシ-2-メチルスルファニル-ピリミジン-4-イルアミノ)-シクロヘキサノールの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
類似の化合物には、メトキシ基とメチルスルファニル基で置換された他のピリミジン誘導体、例えば、以下が含まれます。
- 4-(6-メトキシ-2-メチルスルファニル-ピリミジン-4-イルアミノ)-ピロリジン-1-カルボン酸tert-ブチルエステル
- 4-(6-メトキシ-2-メチルスルファニル-ピリミジン-4-イルアミノ)-メチル-ピペリジン-1-カルボン酸tert-ブチルエステル
独自性
4-(6-メトキシ-2-メチルスルファニル-ピリミジン-4-イルアミノ)-シクロヘキサノールを際立たせているのは、官能基とシクロヘキサノール部分のユニークな組み合わせであり、他の類似の化合物と比較して、独特の生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexane: Lacks the hydroxyl group.
Uniqueness
The presence of both the methoxy and methylsulfanyl groups on the pyrimidine ring, along with the cyclohexanol moiety, may confer unique biological properties and reactivity compared to similar compounds.
特性
分子式 |
C12H19N3O2S |
|---|---|
分子量 |
269.37 g/mol |
IUPAC名 |
4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19N3O2S/c1-17-11-7-10(14-12(15-11)18-2)13-8-3-5-9(16)6-4-8/h7-9,16H,3-6H2,1-2H3,(H,13,14,15) |
InChIキー |
CPUQYHHQKFXYRN-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=C1)NC2CCC(CC2)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)


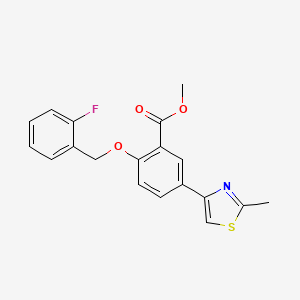
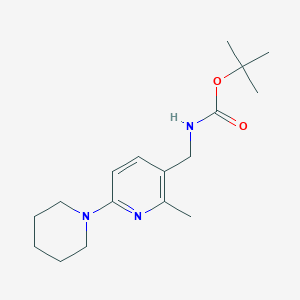
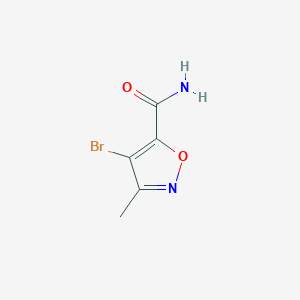


![6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796758.png)

